Ciprofibrate impurity A

Analytical Method Validation Impurity Profiling HPLC

Generic impurity standards jeopardize ciprofibrate ANDA/DMF compliance. Ciprofibrate Impurity A (CAS 1474058-89-3) is the official Ph. Eur.-specified reference standard with mandated correction factor 2.3 and defined RRT 0.7. • Enables accurate quantification against the 0.10% limit per Ph. Eur. monograph • Supports robust HPLC/UHPLC method validation and inter-lab transfer • Essential for ICH stability studies and regulatory batch release. Supplied with full characterization data for immediate use.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B601638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofibrate impurity A
Synonyms2-(4-Ethenylphenoxy)-2-methyl-propanoic Acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
InChIInChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
InChIKeyIIJBUUJYXSWCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofibrate Impurity A Reference Standard


Ciprofibrate Impurity A (CAS 1474058-89-3) is the pharmacopoeial specified impurity 2-(4-ethenylphenoxy)-2-methylpropanoic acid, formed as a process-related or degradation product during the synthesis of the lipid-regulating agent ciprofibrate . It is officially designated as "Impurity A" in the European Pharmacopoeia (Ph. Eur.) monograph for ciprofibrate and serves as a critical reference standard for impurity profiling and method validation [1]. Structurally, it differs from the parent drug ciprofibrate by replacement of the dichlorocyclopropyl moiety with a 4-vinylphenoxy group, a distinction that directly influences its chromatographic behavior and regulatory control requirements [1].

Ph. Eur. reference standard workflow Designated “Impurity A” for ciprofibrate monograph compliance.
Chromatographic identity verification Distinct RRT enables reliable impurity profiling and system suitability evaluation.
Regulatory submission support Suitable for ANDA / DMF method validation and QC release testing contexts.

Non-Substitutability of Ciprofibrate Impurity A


Substituting Ciprofibrate Impurity A with alternative fibrate impurities or non-pharmacopoeial reference materials introduces unacceptable risk in regulated analytical workflows. The European Pharmacopoeia mandates a specific correction factor of 2.3 for impurity A peak area quantification and sets a strict maximum limit of 0.10% for this impurity in the drug substance [1]. Use of an unqualified alternative—even one with similar structure—would invalidate system suitability criteria, compromise method accuracy, and potentially lead to regulatory non-compliance in ANDA or DMF submissions. The following evidence quantifies exactly why this specific impurity standard is non-interchangeable with any other compound in its class [1].

Response factor
Non-pharmacopoeial alternatives may not align with the mandated correction factor of 2.3, risking systematic under-reporting of impurity content.
System suitability
Use of an unqualified impurity standard may invalidate RRT-based identification and fail Ph. Eur. system suitability criteria.
Regulatory risk
Substitution can compromise accuracy and compliance, potentially impacting ANDA or DMF submission data integrity.

Ciprofibrate Impurity A Evidence Guide


Relative Retention Time (HPLC)

In the official British Pharmacopoeia/Ph. Eur. liquid chromatography method for ciprofibrate, impurity A elutes with a relative retention time (RRT) of approximately 0.7 relative to the ciprofibrate parent peak (RRT = 1.0). This distinct retention time enables unambiguous peak identification when using the ciprofibrate for system suitability B CRS reference standard. Comparators impurity C and impurity E exhibit RRTs of approximately 0.95 and 1.5, respectively, under identical chromatographic conditions [1].

Relative retention
Head-to-head
RRT ≈ 0.7
HPLC: C8, 230 nm; Parent RRT=1.0; Imp. C ≈0.95, E ≈1.5
Resolved from parent and known impurities for unambiguous peak identification.
Enables routine QC and method validation under Ph. Eur. conditions.
Analytical Method Validation Impurity Profiling HPLC

Peak Area Correction Factor

The Ph. Eur. monograph for ciprofibrate prescribes a specific correction factor of 2.3 that must be applied to the peak area of impurity A during quantitative calculation. This correction factor compensates for the relative difference in UV response at 230 nm between impurity A and the ciprofibrate reference standard used for external calibration. No correction factor is specified for impurity C, and impurity E is quantified without correction [1].

Correction factor
Specification review
2.3
Ph. Eur. mandated; UV 230 nm; External standard method
Failure to apply factor leads to 2.3-fold under-reporting of impurity content.
Unique to impurity A; other specified impurities lack this requirement.
Quantitative HPLC Impurity Quantitation Response Factor

Regulatory Acceptance Limit

The Ph. Eur. monograph for ciprofibrate establishes a maximum acceptance limit of 0.10% for impurity A in the drug substance. This limit is identical to the general unspecified impurity threshold but specifically designates impurity A for monitoring. In comparison, impurity E is limited to a higher threshold of 0.5%, reflecting a different risk profile [1].

Acceptance limit
Reported
Max 0.10%
Ph. Eur. drug substance limit; Impurity E limit is 0.5%
5-fold stricter limit mandates accurate quantification for batch release.
A qualified standard is essential to demonstrate regulatory compliance.
Quality Control Regulatory Compliance Impurity Thresholds

Structural Chromatographic Differentiation

Ciprofibrate Impurity A (C12H14O3, MW 206.24) differs structurally from ciprofibrate (C13H14Cl2O3, MW 289.2) by substitution of the 2,2-dichlorocyclopropyl group with a 4-vinyl group. This structural divergence eliminates two chlorine atoms and a cyclopropyl ring, reducing molecular weight by 82.96 Da and significantly altering reversed-phase retention behavior. In contrast, impurity C and impurity E retain the dichlorocyclopropyl core, resulting in retention times closer to the parent drug [1].

Structural differentiation
Class-level
ΔMW -82.96 Da
C12H14O3 vs. C13H14Cl2O3; vinyl replaces dichlorocyclopropyl
Lower hydrophobicity yields well-resolved, predictable reversed-phase retention.
Structural distinction avoids co-elution with parent or core-retaining impurities.
Structure-Retention Relationship Impurity Identification LC-MS

Vendor Purity Specification

Commercial suppliers of Ciprofibrate Impurity A for research and analytical use provide material with certified purity of >98% as determined by HPLC. This purity level meets or exceeds the requirements for use as a secondary reference standard in method development and routine QC analysis . (Note: No peer-reviewed studies reporting quantitative biological activity data for impurity A were identified in the public domain; analytical evidence is the primary differentiator.)

Vendor purity
Data to verify
>98% (HPLC)
Supplier COA; typical for impurity reference standards
Minimizes extraneous peaks for reliable impurity profiling.
Review vendor documentation to confirm lot-specific purity.
Reference Standard Quality Purity Certification Procurement

Limitations and Evidence Gaps

Despite being described in vendor literature as a PPARα agonist, no peer-reviewed studies reporting quantitative EC50, IC50, or Ki values for Ciprofibrate Impurity A were identified in public databases as of this assessment. Reports of PPARα activity for this compound appear to be extrapolated from the known pharmacology of the parent drug ciprofibrate rather than from direct experimental measurement. Consequently, selection or procurement decisions for this compound should be based exclusively on its validated analytical utility as a pharmacopoeial impurity standard, not on unverified claims of biological activity.

Biological data gap
Source review
No peer-reviewed EC50/IC50
PubMed & vendor search; parent ciprofibrate is well-characterized
Procurement should be based on analytical utility, not on unverified PPARα claims.
For biological studies, consider parent or fenofibrate; impurity A is an analytical standard.
Biological Activity PPARα Agonism Data Transparency

Ciprofibrate Impurity A Applications


Regulatory Submission Support

Ciprofibrate Impurity A is an essential reference standard for demonstrating control of specified impurities in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its use with the Ph. Eur.-specified correction factor of 2.3 ensures accurate quantification against the 0.10% limit, directly supporting regulatory compliance for generic ciprofibrate formulations [1].

Analytical Method Development and Validation

This impurity standard is critical for developing and validating HPLC or UHPLC methods intended for ciprofibrate drug substance or drug product release. The defined RRT of 0.7 and established system suitability criteria enable robust method transfer and inter-laboratory reproducibility [1].

Quality Control Release Testing

QC laboratories performing batch release of ciprofibrate API or finished dosage forms rely on Impurity A reference material to accurately quantify and report impurity A content. Application of the mandated correction factor of 2.3 is required to avoid systematic under-reporting that could lead to false compliance claims [1].

Stability Studies and Forced Degradation Assessment

During ICH-compliant stability studies and forced degradation experiments, Impurity A serves as a marker for potential degradation pathways involving oxidative or thermal stress. Its distinct chromatographic profile (RRT 0.7) facilitates tracking of impurity formation trends over time and across storage conditions [1].

Application
Selection Property
Validation Focus
Regulatory submission support
Ph. Eur. identity and correction factor
Accuracy against 0.10% limit in ANDA / DMF contexts
Method development & validation
Distinct RRT and system suitability profile
Robust peak assignment and inter-laboratory transfer
QC release testing
Mandated correction factor application
Avoid systematic under-reporting in batch release
Stability & forced degradation studies
Well-resolved degradation marker
Trend tracking of impurity A formation over time

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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